

foundational studies using (RS)-MCPG in neuroscience

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Compound of Interest

Compound Name: (RS)-MCPG

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An In-depth Technical Guide on the Foundational Studies of **(RS)-MCPG** in Neuroscience

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(RS)- α -Methyl-4-carboxyphenylglycine, commonly known as **(RS)-MCPG**, is a seminal pharmacological tool in the field of neuroscience. As a competitive, non-selective antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs), its introduction was pivotal for elucidating the roles of these receptors in synaptic transmission and plasticity. While foundational, its use also highlighted key pharmacological complexities, such as differential efficacy against endogenous versus synthetic ligands, paving the way for the development of more potent and selective compounds. This guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with the foundational studies of **(RS)-MCPG**.

Core Pharmacological Profile

(RS)-MCPG is a phenylglycine derivative that acts as a competitive antagonist at the glutamate binding site of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.^{[1][2][3]} Its application in numerous studies has been instrumental in demonstrating the involvement of these receptors in various physiological and pathological processes, most notably long-term potentiation (LTP) and long-term depression (LTD).^{[3][4]}

However, it is characterized by relatively low potency and its effects can be variable, particularly when antagonizing the effects of the endogenous ligand glutamate at mGluR5.[\[5\]](#)[\[6\]](#)

Data Presentation: Physicochemical and Pharmacological Properties

The quantitative data for **(RS)-MCPG** are summarized below, providing a basis for experimental design and interpretation.

Table 1: Physicochemical Properties of **(RS)-MCPG**

| Property | Value | Source(s) |
|-------------------|---|---|
| Molecular Weight | 209.2 g/mol | [7] [8] |
| Molecular Formula | C ₁₀ H ₁₁ NO ₄ | [3] [7] [8] |
| CAS Number | 146669-29-6 | [7] [8] |
| Appearance | White solid | [3] |
| Solubility | Soluble to 100 mM in 1.1eq. NaOH | [7] |

| Solubility (Disodium Salt) | Soluble to 100 mM (25.32 mg/mL) in water | |

Table 2: Pharmacological Activity and Experimental Concentrations

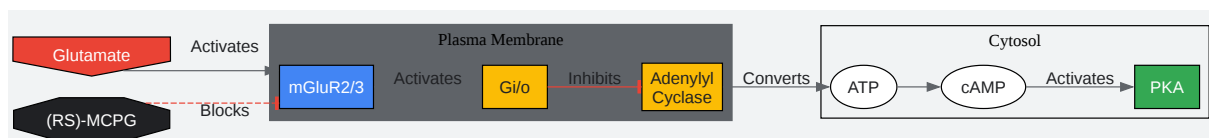
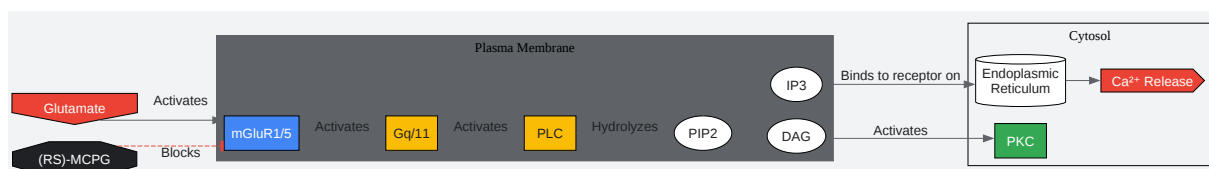
| Parameter | Receptor/Model | Value/Concentration | Notes | Source(s) |
|--------------------------|--------------------------|--------------------------------------|---|---|
| Receptor Target | mGluR Group I & II | Non-selective competitive antagonist | Blocks mGluR1, mGluR5, mGluR2, and mGluR3. | [1] [2] [9] |
| Antagonist Constant (KB) | mGluR1 (vs. Glutamate) | 542 μ M | Ineffective against glutamate at mGluR5 (KB > 2 mM). | [6] |
| Electrophysiology | Hippocampal Neurons | 500 μ M | Blocks theta-burst stimulation (TBS)-induced shifts in EGABA. | [2] [10] |
| Synaptic Plasticity | Hippocampal Slices (CA1) | 500 μ M - 1 mM | Prevents induction of LTP and LTD in various protocols. | [4] [6] |
| Biochemical Assay | Visual Cortex Slices | 1 mM | Fails to block glutamate-stimulated phosphoinositide (PI) turnover. | [6] [11] |
| In Vivo (i.c.v.) | Rat (Locomotor) | 20.8 μ g | Intracerebroventricular administration. | [10] |

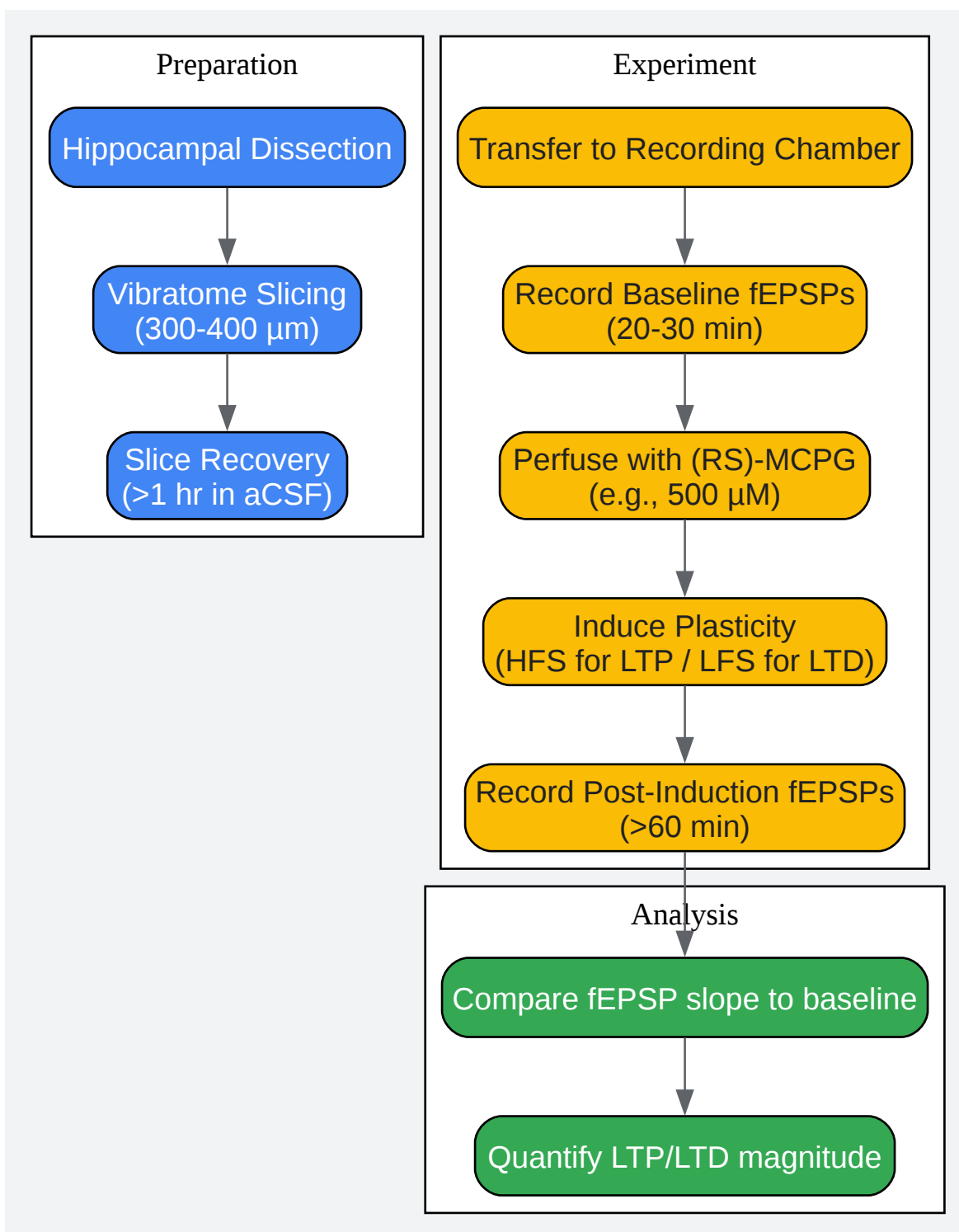
| In Vivo (Microinjection) | Rat Nucleus Accumbens | 2.5 nmol/side | Used to study effects on locomotor activity. |[\[12\]](#) |

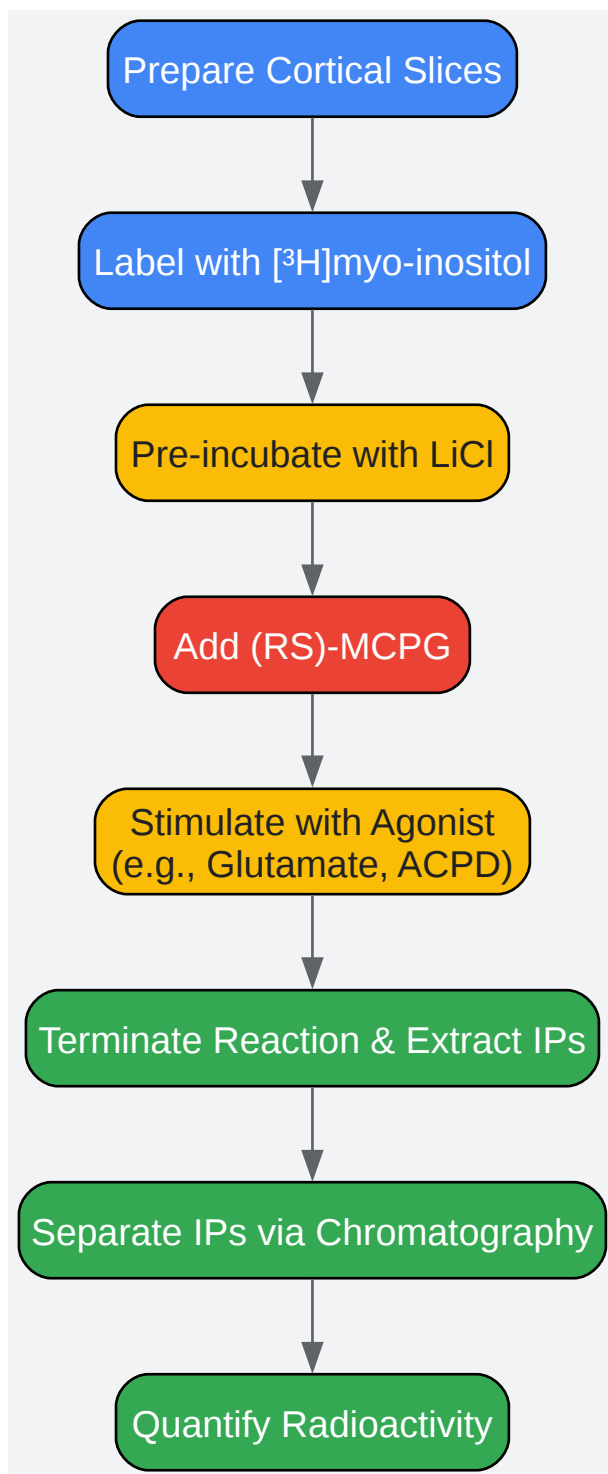
Signaling Pathways Modulated by (RS)-MCPG

(RS)-MCPG exerts its effects by blocking the canonical signaling cascades initiated by the activation of Group I and Group II mGluRs.

- Group I mGluRs (mGluR1 & mGluR5): These receptors are coupled to Gq/G₁₁ proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). **(RS)-MCPG** blocks this entire cascade by preventing the initial receptor activation by glutamate.
- Group II mGluRs (mGluR2 & mGluR3): These receptors are coupled to Gi/G_o proteins. Their activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). **(RS)-MCPG** prevents this inhibitory effect.







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